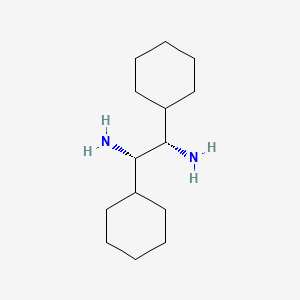

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1,2-dicyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-14H,1-10,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYUCDBIJSSHEP-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679477 | |

| Record name | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179337-54-3 | |

| Record name | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179337-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Privileged Chiral Ligand for Asymmetric Catalysis

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is a chiral vicinal diamine that has garnered significant interest within the scientific community, particularly in the field of asymmetric catalysis. Its rigid C2-symmetric backbone and bulky cyclohexyl groups create a well-defined chiral environment, making it a "privileged ligand" for a variety of stereoselective transformations. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in asymmetric transfer hydrogenation of ketones, a critical process in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₈N₂ |

| Molecular Weight | 224.39 g/mol [1] |

| CAS Number | 179337-54-3[1] |

| Appearance | White to off-white solid |

| Chirality | C2-Symmetric |

Synthesis of this compound

The synthesis of C2-symmetric vicinal diamines such as this compound is a critical step in their application. A robust and stereoselective method involves the reductive coupling of imines. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis via Reductive Coupling

This protocol is based on the general principles of diboron-templated asymmetric reductive coupling of imines, a method that has proven effective for creating polymeric versions of this diamine.[2]

Step 1: Imine Formation

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanecarboxaldehyde (2.0 eq.) in toluene.

-

Add a solution of ammonia in methanol (1.0 eq.) dropwise at 0 °C.

-

The mixture is then heated to reflux for 4-6 hours to facilitate the formation of the corresponding imine, with azeotropic removal of water.

-

After completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Reductive Coupling

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the crude imine (2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of a suitable reducing agent, such as a low-valent titanium or samarium(II) iodide complex.

-

Cool the imine solution to -78 °C and add the reducing agent solution dropwise over a period of 1-2 hours.

-

The reaction mixture is stirred at -78 °C for an additional 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of an aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Purification and Resolution

-

The crude product, a mixture of diastereomers (racemic and meso), is purified by column chromatography on silica gel.

-

The racemic trans-diamine can be resolved into its constituent enantiomers, (1S,2S)- and (1R,2R)-1,2-Dicyclohexylethane-1,2-diamine, using a chiral resolving agent such as tartaric acid. This involves the formation of diastereomeric salts that can be separated by fractional crystallization.

Application in Asymmetric Transfer Hydrogenation (ATH)

A primary application of this compound is as a chiral ligand in iridium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols. These catalysts, often referred to as Noyori-type catalysts, are highly efficient and operate under mild conditions.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is representative of the ATH of aryl ketones using an in-situ prepared iridium catalyst.

Catalyst Preparation (in-situ):

-

In a Schlenk tube under an inert atmosphere, [Ir(Cp*)Cl₂]₂ (0.5 mol%) and this compound (1.1 mol%) are dissolved in a 1:1 mixture of methanol and water.

-

The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

Hydrogenation Reaction:

-

To the catalyst solution, add acetophenone (1.0 eq.).

-

Add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source (5.0 eq. of formic acid).

-

The reaction mixture is then heated to 40-70 °C and stirred for 12-24 hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with diethyl ether or ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting chiral alcohol, (S)-1-phenylethanol, is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data: Performance in Asymmetric Transfer Hydrogenation

The following table presents representative data for the asymmetric transfer hydrogenation of various functionalized ketones using iridium catalysts bearing chiral diamine ligands closely related to this compound. This data is adapted from studies on polymeric versions of the ligand, which have demonstrated excellent enantioselectivities and high turnover numbers.[2]

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Oxo-2-(o-tolyl)acetic acid | (S)-2-Hydroxy-2-(o-tolyl)acetic acid | >99 | 92 |

| 2-Oxo-2-phenylacetic acid | (S)-Mandelic acid | >99 | 95 |

| 1-(Naphthalen-1-yl)-2-oxoacetic acid | (S)-2-Hydroxy-2-(naphthalen-1-yl)acetic acid | >99 | 93 |

| Acetophenone | (S)-1-Phenylethanol | >99 | 97 |

| 1-(4-Methoxyphenyl)ethan-1-one | (S)-1-(4-Methoxyphenyl)ethan-1-ol | >99 | 98 |

| 1-(4-Chlorophenyl)ethan-1-one | (S)-1-(4-Chlorophenyl)ethan-1-ol | >99 | 96 |

Catalytic Cycle and Mechanism

The asymmetric transfer hydrogenation of ketones using iridium-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine catalysts is believed to proceed via the Noyori-Ikariya catalytic cycle. This mechanism involves a metal-ligand bifunctional catalysis where both the iridium center and the amine ligand participate in the hydrogen transfer step.

Caption: The Noyori-Ikariya catalytic cycle for asymmetric transfer hydrogenation.

The cycle begins with the activation of the precatalyst to form a 16-electron iridium complex. This species then reacts with the hydrogen source (formic acid) to generate an 18-electron iridium hydride. The ketone substrate coordinates to this hydride complex, and in the key stereodetermining step, hydrogen is transferred from both the iridium center and the amine ligand to the carbonyl carbon and oxygen, respectively, via a six-membered transition state. The resulting chiral alcohol product dissociates, regenerating the active catalyst.

Experimental Workflow

The general workflow for employing this compound in a typical asymmetric transfer hydrogenation experiment is depicted below.

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

Conclusion

This compound stands as a highly effective chiral ligand for asymmetric catalysis. Its utility in iridium-catalyzed asymmetric transfer hydrogenation of ketones provides a reliable and efficient route to valuable chiral secondary alcohols with high enantioselectivity. The straightforward experimental protocols and the high performance of the resulting catalysts make this diamine a valuable tool for researchers and professionals in drug development and fine chemical synthesis. Further exploration of its applications in other asymmetric transformations is an active area of research with the potential to uncover new and powerful synthetic methodologies.

References

An In-depth Technical Guide to (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is a C₂-symmetric chiral diamine. This class of compounds is of significant interest in asymmetric catalysis, where they serve as "privileged ligands" capable of inducing high stereoselectivity in a wide range of chemical transformations. The bulky cyclohexyl groups of this particular diamine are expected to impart unique steric properties to its metal complexes, influencing the enantioselectivity of catalytic reactions. This technical guide provides a comprehensive overview of the structure, computed properties, a plausible synthetic route, and potential applications of this compound in asymmetric catalysis and drug development. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide leverages data from analogous, well-studied C₂-symmetric diamines to infer its characteristics and potential utility.

Structure and Properties

This compound possesses a stereochemically defined structure with two chiral centers, both in the (S) configuration. The two cyclohexyl groups attached to the chiral backbone provide significant steric bulk, which is a key feature in creating a well-defined chiral pocket in its metal complexes, essential for effective enantioselective catalysis.

Chemical Structure

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₄H₂₈N₂[1]

-

SMILES: C1CCC(CC1)--INVALID-LINK--N">\C@@HN[1]

-

InChI Key: QMYUCDBIJSSHEP-KBPBESRZSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 224.39 g/mol | PubChem[1] |

| Exact Mass | 224.225248902 Da | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 52 Ų | PubChem[1] |

| Complexity | 171 | PubChem[1] |

Note: The data presented in this table is computationally generated and may differ from experimental values.

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be designed based on established methodologies for the synthesis of C₂-symmetric 1,2-diamines. A common approach is the reductive coupling of α-imino acids or the reductive amination of α-dicarbonyl compounds.

Proposed Synthetic Workflow

A likely synthetic pathway involves the reductive amination of 1,2-dicyclohexyl-1,2-ethanedione.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example and may require optimization.

Objective: To synthesize this compound from 1,2-dicyclohexyl-1,2-ethanedione.

Materials:

-

1,2-Dicyclohexyl-1,2-ethanedione

-

Ammonia (or ammonium acetate as an ammonia source)

-

A chiral catalyst system, e.g., a Rh(I) or Ir(I) complex with a chiral phosphine ligand

-

High-pressure hydrogen gas

-

Anhydrous solvent (e.g., methanol, toluene)

-

Standard glassware for inert atmosphere reactions

-

Purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Catalyst Preparation: In a glovebox, a solution of the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand) is prepared in the chosen anhydrous solvent.

-

Reaction Setup: A high-pressure reactor is charged with 1,2-dicyclohexyl-1,2-ethanedione and the ammonia source. The vessel is sealed and purged with an inert gas.

-

Reaction Execution: The anhydrous solvent and the catalyst solution are added via syringe. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction mixture is stirred at a set temperature (e.g., 50-80 °C) for 24-48 hours, or until reaction completion is indicated by TLC or GC-MS.

-

Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.

-

Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the enantiomeric excess.

Applications in Asymmetric Catalysis

As a C₂-symmetric chiral diamine, this compound is an excellent candidate for use as a ligand in a variety of metal-catalyzed asymmetric reactions. The bulky cyclohexyl groups can create a highly stereocontrolled environment around the metal center, leading to high enantioselectivity.

General Catalytic Cycle

The diamine ligand typically forms a chelate complex with a metal precursor. This chiral complex then orchestrates the enantioselective transformation of a prochiral substrate.

References

Synthesis of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed reactions.[1] The C2-symmetry often inherent in these molecules provides a well-defined chiral environment that can induce high levels of enantioselectivity in the formation of new stereocenters. (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine, with its bulky cyclohexyl groups, offers a distinct steric profile that has proven advantageous in numerous catalytic applications.

The synthesis of such chiral diamines typically involves one of several key strategies, including the resolution of racemic mixtures, the use of a chiral auxiliary, or an asymmetric catalytic method. Common approaches to constructing the 1,2-diamine backbone include the reductive coupling of imines, the ring-opening of aziridines, and the reductive amination of α-diones. This guide will focus on a representative synthesis based on the enantioselective reductive amination of 1,2-dicyclohexylethane-1,2-dione, a common and effective method for accessing chiral 1,2-diamines.

Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from 1,2-dicyclohexylethane-1,2-dione. The key step is the diastereoselective reductive amination of the diketone to form the desired (1S,2S)-diamine.

Caption: Synthetic route to this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for the synthesis of similar chiral diamines and should be adapted and optimized by the user.

Synthesis of 1,2-Dicyclohexylethane-1,2-dione

A common precursor for the target diamine is the corresponding diketone. This can be prepared via several routes, one of which is the oxidation of 1,2-dicyclohexylethane.

Materials:

-

1,2-Dicyclohexylethane

-

Chromium trioxide (CrO₃)

-

Acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dicyclohexylethane (1.0 equiv) in glacial acetic acid.

-

Slowly add chromium trioxide (2.5 equiv) to the solution in small portions, controlling the exothermic reaction by external cooling if necessary.

-

After the addition is complete, heat the reaction mixture to 60 °C and stir for 4 hours.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-dicyclohexylethane-1,2-dione.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure diketone.

Synthesis of this compound

This key step involves the enantioselective reductive amination of the diketone. The choice of chiral catalyst is crucial for achieving high enantioselectivity. A rhodium-based catalyst with a chiral phosphine ligand is a common choice for such transformations.

Materials:

-

1,2-Dicyclohexylethane-1,2-dione

-

Ammonia (gas or solution in methanol)

-

Hydrogen gas (H₂)

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(1R,2R)-(-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene (Et-DuPhos)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To a high-pressure autoclave, add 1,2-dicyclohexylethane-1,2-dione (1.0 equiv), [Rh(COD)₂]BF₄ (0.01 equiv), and (1R,2R)-(-)-Et-DuPhos (0.011 equiv) under an inert atmosphere (e.g., argon).

-

Add anhydrous methanol to dissolve the solids.

-

Seal the autoclave and purge with ammonia gas, then pressurize with ammonia to 10 atm.

-

Pressurize the autoclave with hydrogen gas to 50 atm.

-

Heat the reaction mixture to 50 °C and stir for 24 hours.

-

Cool the autoclave to room temperature and carefully vent the excess gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/triethylamine) to afford the pure diamine.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 1,2-Dicyclohexylethane-1,2-dione

| Parameter | Value |

| Starting Material | 1,2-Dicyclohexylethane |

| Reagents | CrO₃, Acetic Acid |

| Reaction Time | 4 hours |

| Reaction Temperature | 60 °C |

| Yield | 75-85% |

| Purity (by GC-MS) | >98% |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | 1,2-Dicyclohexylethane-1,2-dione |

| Catalyst System | [Rh(COD)₂]BF₄ / (1R,2R)-(-)-Et-DuPhos |

| Ammonia Pressure | 10 atm |

| Hydrogen Pressure | 50 atm |

| Reaction Time | 24 hours |

| Reaction Temperature | 50 °C |

| Yield | 80-90% |

| Diastereomeric Ratio (meso:chiral) | >1:99 |

| Enantiomeric Excess (ee) | >99% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This compound is a valuable chiral ligand for asymmetric catalysis. While a definitive, published experimental protocol is not readily accessible, this technical guide provides a comprehensive and plausible synthetic route based on established chemical principles. The detailed, representative protocol for the enantioselective reductive amination of 1,2-dicyclohexylethane-1,2-dione, along with the supporting data and workflow visualizations, offers a solid foundation for researchers and scientists in the field of drug development and fine chemical synthesis to produce this important molecule. Further optimization of the presented conditions may be necessary to achieve the desired yield and enantiopurity for specific applications.

References

Technical Guide to (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Privileged Chiral Ligand in Asymmetric Synthesis

CAS Number: 179337-54-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine, a C₂-symmetric chiral diamine that has emerged as a significant tool in the field of asymmetric catalysis. We delve into its chemical properties, synthesis, and applications, with a focus on providing actionable data and experimental insights for professionals in research and development.

Introduction and Significance

This compound belongs to a class of "privileged ligands," a designation given to chiral molecules that demonstrate high efficacy and enantioselectivity across a wide array of chemical reactions and with various metal centers.[1] Its rigid and well-defined chiral structure, stemming from the two stereogenic centers and bulky cyclohexyl groups, creates a precise chiral environment around a coordinated metal catalyst. This steric hindrance plays a crucial role in dictating the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer.

The development of this ligand is an extension of the pioneering work on other C₂-symmetric vicinal diamines, such as (1R,2R)-1,2-diaminocyclohexane (DACH). The success of DACH-derived ligands in critical reactions like asymmetric epoxidation and allylic alkylation spurred the development of analogues with modulated steric and electronic properties.[1] The introduction of bulky cyclohexyl groups on the ethane backbone in this compound represents a strategic modification to enhance enantioselectivity in specific catalytic transformations.

Physicochemical and Safety Data

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 179337-54-3 | [2] |

| Molecular Formula | C₁₄H₂₈N₂ | [2] |

| Molecular Weight | 224.39 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CCC(CC1)--INVALID-LINK--N">C@@HN | [2] |

| InChIKey | QMYUCDBIJSSHEP-KBPBESRZSA-N | [2] |

Safety Information:

This compound is classified with the following hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | GHS Classification |

| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |

| H314 | Causes severe skin burns and eye damage (Skin corrosion/irritation, Category 1A) |

| H411 | Toxic to aquatic life with long lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2) |

Data sourced from PubChem.[2]

Synthesis and Characterization

Conceptual Experimental Protocol: Synthesis via Reductive Coupling

This protocol is a generalized representation for the synthesis of C₂-symmetric diamines and may be adapted for the target molecule.

-

Imine Formation: A chiral aldehyde or ketone is reacted with a primary amine to form a chiral imine. For the synthesis of this compound, a plausible precursor would be a glyoxal derivative reacted with a chiral amine, or the dimerization of a chiral imine derived from cyclohexylglyoxal.

-

Reductive Coupling: The resulting imine is subjected to reductive coupling. This can be achieved using various reducing agents, such as a low-valent titanium reagent (e.g., from TiCl₄/Zn) or through catalytic hydrogenation. This step couples two imine molecules to form the vicinal diamine.

-

Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel, followed by recrystallization to yield the enantiomerically pure diamine.

-

Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric excess (ee).

Applications in Asymmetric Catalysis

This compound and its derivatives serve as potent chiral ligands for a variety of metal-catalyzed asymmetric reactions. The bidentate nature of the diamine allows for the formation of stable chelate complexes with transition metals such as ruthenium, rhodium, copper, and iridium.

Logical Workflow for Application in Asymmetric Catalysis

The following diagram illustrates the typical workflow for employing a chiral diamine ligand like this compound in a catalytic asymmetric reaction.

References

An In-Depth Technical Guide to C2-Symmetric Diamines: From Synthesis to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C2-symmetric diamines are a class of chiral molecules that possess a twofold rotational axis of symmetry. This unique structural feature makes them exceptionally valuable in the fields of asymmetric catalysis and medicinal chemistry. Their ability to form stable chiral complexes with metals allows for precise control over the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly influence its pharmacological activity and safety profile. This guide provides a comprehensive overview of the synthesis, catalytic applications, and therapeutic potential of C2-symmetric diamines, with a focus on key examples and detailed experimental methodologies.

Core C2-Symmetric Diamine Scaffolds

Several C2-symmetric diamine scaffolds have gained prominence due to their versatility and effectiveness. The most notable examples include (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN), (1R,2R)-1,2-diaminocyclohexane (DACH), and their derivatives, such as the Trost ligands.

Synthesis of Key C2-Symmetric Diamines

The efficient and stereoselective synthesis of C2-symmetric diamines is crucial for their application. Below are detailed experimental protocols for the preparation of three exemplary compounds.

Experimental Protocol 1: Synthesis of (1S,2S)-(-)-1,2-Diphenylethane-1,2-diamine ((S,S)-DPEN)

This procedure involves the resolution of racemic 1,2-diphenylethane-1,2-diamine using L-(+)-tartaric acid.[1]

Materials:

-

Racemic 1,2-diphenylethane-1,2-diamine

-

L-(+)-tartaric acid

-

Ethanol

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Hexane

Procedure:

-

Salt Formation: In a 1-L round-bottomed flask equipped with a mechanical stirrer, dissolve 42.5 g (0.200 mol) of racemic 1,2-diphenylethane-1,2-diamine in 230 mL of ethanol by heating to 70°C. In a separate beaker, dissolve 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of hot ethanol (70°C). Add the hot tartaric acid solution to the diamine solution. Tartrate salts will precipitate immediately.

-

Crystallization and Filtration: Allow the mixture to cool to room temperature. Collect the crystals by filtration, wash twice with 60 mL of ethanol, and dry under reduced pressure.

-

Recrystallization: Dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the solution to cool slowly to room temperature to recrystallize the tartrate salt. Repeat the recrystallization process twice more to obtain the pure diastereomeric salt.

-

Liberation of the Free Diamine: Dissolve the purified tartrate salt in water and add a 10% aqueous NaOH solution until the pH is strongly basic.

-

Extraction and Purification: Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the enriched (S,S)-diamine.

-

Final Crystallization: Crystallize the product from hexane to obtain colorless crystals of (1S,2S)-(-)-1,2-diphenylethane-1,2-diamine.

Experimental Protocol 2: Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane ((R,R)-DACH)

This protocol describes the resolution of a mixture of cis and trans isomers of 1,2-diaminocyclohexane using L-(+)-tartaric acid.[2]

Materials:

-

1,2-diaminocyclohexane (mixture of isomers)

-

L-(+)-Tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Methanol

Procedure:

-

Salt Formation: In a 150 mL beaker, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 25 mL of distilled water. While stirring, slowly add 11.4 g (0.10 mol) of 1,2-diaminocyclohexane. The reaction is exothermic.

-

Precipitation: Once the initial cloudy solution becomes clear, add 5.0 mL of glacial acetic acid in one portion. The desired (R,R)-diammoniumcyclohexane mono-(+)-tartrate salt will begin to precipitate.

-

Isolation and Washing: Cool the thick suspension in an ice/water bath for at least 30 minutes. Isolate the product by suction filtration. Wash the solid with 5.0 mL of ice-cold water, followed by four 5 mL portions of methanol.

-

Recrystallization: Dissolve the crude solid in a minimum amount of near-boiling water. If any solid remains undissolved, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature and then in an ice bath to induce further crystallization.

-

Final Product: Collect the crystalline product by suction filtration to yield (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate. The free diamine can be obtained by treatment with a strong base and extraction as described for (S,S)-DPEN.

Experimental Protocol 3: Synthesis of (S,S)-DACH-Ph Trost Ligand

This scalable process involves the amidation of 2-diphenylphosphinylbenzoic acid with (S,S)-diaminocyclohexane.[3][4]

Materials:

-

2-diphenylphosphinylbenzoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Acetonitrile (CH3CN)

-

(S,S)-diaminocyclohexane

-

Imidazole hydrochloride

-

Water

Procedure:

-

Activation of Carboxylic Acid: Under a nitrogen atmosphere, charge a reactor with 1.0 kg (3.26 mol) of 2-diphenylphosphinylbenzoic acid and 557.2 g (3.33 mol) of CDI. Add 2 L of acetonitrile to form a slurry. Stir the mixture for 1 hour at 20–25 °C until a clear solution is obtained.

-

Amidation: Transfer the activated acid solution to a reactor containing 186.4 g (1.63 mol) of (S,S)-diaminocyclohexane and 170.6 g (1.63 mol) of imidazole hydrochloride. Rinse the first reactor with 0.60 L of acetonitrile and add it to the reaction mixture.

-

Reaction and Workup: Heat the resulting mixture at 80–82 °C for 8 hours. After cooling to 60 °C, a slurry will form. Add 1.3 L of water over 30 minutes at 55–60 °C.

-

Isolation and Purification: Cool the slurry to 23 °C over 30 minutes. Collect the solid product by filtration and wash it successively with a 2:1 mixture of acetonitrile/water (3 L) and water (2 L).

-

Drying: Dry the product under vacuum at 55 °C to obtain the (S,S)-DACH-Ph Trost ligand as a white solid.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the key C2-symmetric diamines and their derivatives.

| Compound | Starting Material | Yield | Enantiomeric Excess (ee) | Reference |

| (1S,2S)-(-)-DPEN | Racemic DPEN | 54-61% (of theoretical) | >99% | [1] |

| (1R,2R)-(-)-DACH Tartrate Salt | Racemic DACH | High | High | [2] |

| (S,S)-DACH-Ph Trost Ligand | (S,S)-DACH | 80% | >99% | [3][4] |

| Diphenylethylenediamine Analogues | (R,R)-1,2-bis-(2-hydroxyphenyl)-1,2-diaminoethane | 70-90% | >99% | [5] |

Applications in Asymmetric Catalysis

C2-symmetric diamines are privileged ligands in a wide array of asymmetric catalytic transformations. Their primary role is to create a chiral environment around a metal center, thereby directing the stereochemical outcome of the reaction.

Trost Asymmetric Allylic Alkylation (AAA)

A prominent example of the application of C2-symmetric diamines is the Trost Asymmetric Allylic Alkylation (AAA). In this palladium-catalyzed reaction, a nucleophile is added to an allylic substrate, creating a new stereocenter. The Trost ligand, a derivative of DACH, is highly effective in this transformation, providing excellent yields and enantioselectivities.[4]

The generally accepted catalytic cycle for the Trost AAA is depicted below.

The C2-symmetric ligand (L*) creates a chiral pocket around the palladium center in the π-allyl complex, forcing the nucleophile to attack from a specific face, thus controlling the stereochemistry of the newly formed bond.

Role in Drug Development and Medicinal Chemistry

The principles of chirality are central to drug design and action. C2-symmetric diamines and their derivatives have found applications in this field, both as components of therapeutic agents and as catalysts for the synthesis of chiral drugs.

Oxaliplatin: A C2-Symmetric Diamine-Containing Anticancer Drug

Oxaliplatin is a third-generation platinum-based anticancer drug that contains a (1R,2R)-diaminocyclohexane (DACH) ligand.[6] It is a key component of chemotherapy regimens for colorectal cancer. The bulky DACH ligand is thought to play a crucial role in its mechanism of action and its ability to overcome resistance mechanisms that limit the efficacy of older platinum drugs like cisplatin.

The mechanism of action of oxaliplatin involves the formation of DNA adducts, which ultimately leads to apoptosis (programmed cell death) in cancer cells.[6][7]

The DNA adducts formed by oxaliplatin are bulkier than those formed by cisplatin, which are less efficiently recognized and repaired by the cell's mismatch repair (MMR) machinery. This difference is a key factor in oxaliplatin's activity against cisplatin-resistant tumors.[7] The resulting DNA damage triggers a signaling cascade that leads to cell cycle arrest, primarily in the G2/M phase, and the initiation of the intrinsic apoptotic pathway, involving the translocation of Bax to the mitochondria, release of cytochrome c, and activation of caspases.[6]

Other Therapeutic Applications

Beyond their use in platinum-based chemotherapy, C2-symmetric diamine derivatives are being explored for their own intrinsic biological activities. For instance, certain C2-symmetric diimines have been investigated for their potential as anticancer agents. Additionally, platinum(II) complexes with other diamine ligands, such as 2-hydroxy-1,3-propanediamine, have shown significant cytotoxicity against various cancer cell lines.[8] The development of C2-symmetric amino acid amide-derived organocatalysts also opens up new avenues for the synthesis of biologically active molecules.[9]

Conclusion

C2-symmetric diamines are a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds with high efficiency and selectivity. Their impact extends into the realm of drug development, most notably exemplified by the anticancer drug oxaliplatin. The continued exploration of novel C2-symmetric diamine scaffolds and their applications in catalysis and medicine holds great promise for the advancement of both chemical synthesis and human health. This guide has provided a foundational understanding of this important class of molecules, offering detailed protocols and insights for researchers and professionals in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved Scalable Synthesis of the (S,S)-DACH-Ph Trost Ligand - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

IUPAC Name: (1S,2S)-1,2-dicyclohexylethane-1,2-diamine[1][2]

This compound is a chiral vicinal diamine that serves as a privileged ligand in asymmetric catalysis. Possessing C2 symmetry, its rigid and well-defined chiral scaffold is crucial for inducing high levels of enantioselectivity in a variety of chemical transformations. The bulky cyclohexyl groups create a specific steric environment around a metal center, which facilitates the selective formation of one enantiomer over the other. This guide provides an overview of its synthesis, applications, and the experimental methodologies associated with its use in asymmetric catalysis.

Synthesis of this compound

General Experimental Protocol for the Synthesis of Chiral Vicinal Diamines:

A common strategy involves the resolution of a racemic mixture of the diamine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

-

Salt Formation: The racemic diamine is dissolved in a suitable solvent, and an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) is added.

-

Fractional Crystallization: The solution is allowed to crystallize. One diastereomeric salt will preferentially crystallize out of the solution.

-

Isolation and Purification: The crystals are collected by filtration, washed with a cold solvent, and dried.

-

Liberation of the Free Diamine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the acid and liberate the enantiomerically pure diamine.

-

Extraction: The free diamine is extracted from the aqueous solution using an organic solvent.

-

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the purified enantiomer of the diamine.

Applications in Asymmetric Catalysis

This compound and its analogues are highly effective ligands for a range of metal-catalyzed asymmetric reactions, most notably transfer hydrogenation of ketones and the Henry reaction.

In asymmetric transfer hydrogenation, a metal complex of a chiral diamine catalyzes the reduction of a prochiral ketone to a chiral alcohol with high enantioselectivity. Ruthenium, rhodium, and iridium complexes are often employed for these transformations.[3]

General Experimental Protocol for Asymmetric Transfer Hydrogenation:

-

Catalyst Formation: In a reaction vessel under an inert atmosphere, the chiral diamine ligand and a metal precursor (e.g., [RuCl2(p-cymene)]2) are dissolved in a suitable solvent (e.g., isopropanol). The mixture is stirred at a specified temperature to form the active catalyst in situ.

-

Reaction Setup: The ketone substrate is added to the catalyst solution, followed by a hydrogen source, such as a mixture of formic acid and triethylamine or an aqueous solution of sodium formate.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature, and its progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Analysis: The conversion and enantiomeric excess of the chiral alcohol product are determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones with Analogous Chiral Diamine Ligands:

The following table presents representative results for the asymmetric transfer hydrogenation of various ketones using catalyst systems derived from chiral diamine ligands structurally similar to this compound.

| Ketone Substrate | Chiral Alcohol Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | 1-Phenylethanol | >99 | 97 | [3] |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 98 | 95 | [3] |

| Propiophenone | 1-Phenylpropan-1-ol | >99 | 96 | [3] |

Copper complexes of chiral diamines have been successfully used to catalyze the asymmetric Henry reaction, which involves the carbon-carbon bond formation between a nitroalkane and an aldehyde to produce enantioenriched β-nitroalcohols. These products are valuable intermediates in organic synthesis.

General Experimental Protocol for Asymmetric Henry Reaction:

-

Catalyst Preparation: The chiral diamine ligand and a copper(II) salt (e.g., Cu(OAc)2) are dissolved in a solvent such as ethanol. The mixture is stirred to form the chiral copper complex.

-

Reaction Execution: The aldehyde substrate is added to the catalyst solution, and the mixture is cooled to a low temperature (e.g., -20 °C). The nitroalkane is then added dropwise.

-

Reaction Monitoring: The reaction is maintained at the low temperature and monitored for completion using TLC.

-

Work-up and Purification: Once the reaction is complete, it is quenched, and the product is extracted. The organic layers are combined, washed, dried, and the solvent is evaporated. The resulting crude product is purified by flash column chromatography.

-

Analysis: The yield and enantiomeric excess of the β-nitroalcohol product are determined by chiral HPLC analysis.

Quantitative Data for Asymmetric Henry Reaction with Analogous Chiral Diamine Ligands:

The table below shows typical results for the copper-catalyzed asymmetric Henry reaction using chiral diamine ligands.

| Aldehyde Substrate | β-Nitroalcohol Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Benzaldehyde | 2-Nitro-1-phenylethanol | 85 | 92 | [3] |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-nitroethanol | 88 | 94 | [3] |

| 2-Naphthaldehyde | 2-Nitro-1-(naphthalen-2-yl)ethanol | 82 | 91 | [3] |

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the screening of this compound as a ligand in a catalytic asymmetric reaction.

Conclusion

This compound is a valuable chiral ligand for asymmetric synthesis, belonging to the class of "privileged ligands". Its utility is demonstrated in key transformations such as the asymmetric transfer hydrogenation of ketones and the asymmetric Henry reaction, where analogous ligands have shown high efficacy. While detailed studies specifically employing this ligand are not as prevalent in the literature as for some other diamines, the general protocols and representative data for similar C2-symmetric diamines underscore its potential for achieving high enantioselectivity in the synthesis of chiral molecules. Future research could focus on the broader application of this specific ligand in other asymmetric transformations and the development of more sustainable and recyclable catalytic systems based on its structure.

References

Technical Guide to the Safe Handling of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is a chiral diamine used in chemical synthesis.[2] Based on its GHS classification, it is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1] This guide provides a summary of its known hazards, physical and chemical properties (extrapolated), and recommended safety protocols for its handling, storage, and in case of accidental exposure or spillage.

Hazard Identification and Classification

The primary hazards associated with this compound are its acute toxicity, corrosivity, and environmental toxicity.

GHS Classification for this compound: [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Danger[1]

Pictograms: [1]

Physical and Chemical Properties

The following data is for the related compound 1,2-Diaminocyclohexane and should be used as an estimate.

| Property | Value |

| Molecular Formula | C14H28N2[1] |

| Molecular Weight | 224.39 g/mol [1] |

| Appearance | Clear to light yellow liquid[3] |

| Odor | Odorless to amine-like[3] |

| Boiling Point | 79 - 81 °C @ 15 mmHg[3] |

| Melting Point | 14 - 15 °C[3] |

| Flash Point | 68 °C[3] |

| Density | 0.931 g/mL at 25 °C |

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a chemically resistant apron, and closed-toe shoes.[3][4]

-

Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe mists or vapors.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Use spark-proof tools and explosion-proof equipment.

-

Wash hands thoroughly after handling.[4]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Store in a designated corrosives area.[3]

Emergency Procedures

First-Aid Measures (based on 1,2-Diaminocyclohexane):

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Emits toxic fumes (carbon oxides, nitrogen oxides) under fire conditions.[4] Containers may explode when heated.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Spill Management Workflow

The following diagram outlines the general procedure for managing a spill of a corrosive amine like this compound.

References

- 1. This compound | C14H28N2 | CID 50999347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine 87583-89-9 | TCI AMERICA [tcichemicals.com]

- 6. (1S,2S)-(+)-1,2-Diaminocyclohexane - Hazardous Agents | Haz-Map [haz-map.com]

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of the chiral diamine, (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine. Chiral diamines are a critical class of molecules in asymmetric synthesis, frequently employed as ligands for metal catalysts and as organocatalysts themselves. Their well-defined stereochemistry allows for the precise control of chirality in chemical reactions, a fundamental aspect of modern drug development and fine chemical synthesis. This document collates available computed data and outlines the standard experimental protocols for the determination of key physical properties.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈N₂ | PubChem[1] |

| Molecular Weight | 224.39 g/mol | PubChem (Computed)[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 179337-54-3 | PubChem[1] |

| XLogP3 | 3.2 | PubChem (Computed)[1] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of chiral diamines like this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range.

Protocol:

-

Sample Preparation: A small amount of the crystalline diamine is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Protocol (Micro-scale):

-

Sample Preparation: A small volume of the liquid diamine (a few microliters) is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Optical Rotation Measurement

Optical rotation is a critical property of chiral molecules, indicating their ability to rotate the plane of polarized light. The specific rotation is a standardized measure of this property.

Protocol:

-

Solution Preparation: A precise concentration of the chiral diamine is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., ethanol, chloroform) at a defined temperature.

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). Plane-polarized light is passed through the solution, and the angle of rotation is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters. The temperature and the wavelength of the light used (commonly the sodium D-line, 589 nm) are also reported.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the physical properties of a newly synthesized chiral diamine.

Caption: A flowchart illustrating the general experimental workflow for the synthesis, purification, and physical characterization of a chiral diamine.

References

Technical Guide: Physicochemical Properties of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is a chiral diamine ligand of significant interest in the field of asymmetric catalysis. Its rigid C2-symmetric backbone and bulky cyclohexyl groups create a well-defined chiral environment around a metal center, making it a valuable component in the development of catalysts for enantioselective transformations. This technical guide provides a summary of the available physicochemical data for this compound and outlines a standard experimental protocol for the determination of its melting point, a critical parameter for its characterization.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈N₂ | PubChem[1] |

| Molecular Weight | 224.39 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 179337-54-3 | PubChem[1] |

| Topological Polar Surface Area | 52 Ų | PubChem[1] |

| Complexity | 171 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocol: Melting Point Determination

The following is a general protocol for determining the melting point of a crystalline organic solid such as this compound using a digital melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set a heating ramp rate appropriate for an unknown sample, typically starting with a rapid scan to get an approximate melting range, followed by a slower, more accurate measurement. A common rate for the accurate measurement is 1-2 °C per minute.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin heating the sample.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Repeatability:

-

For accuracy, repeat the measurement with two more samples. The reported melting point should be the average of the consistent ranges obtained.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral diamine like this compound.

References

Technical Guide: Physicochemical Properties of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine (CAS Number: 179337-54-3). Due to the limited availability of experimentally determined properties for this specific chiral diamine, this document also includes data for a structurally related isomer to provide comparative context.

Boiling Point and Physical Properties

For comparative purposes, the boiling point of a structural isomer, N,N'-Dicyclohexyl-1,2-ethanediamine (CAS Number: 4013-98-3), is reported to be approximately 312°C.[1][2][3] It is critical to note that this is a different compound, and its boiling point should be considered as an estimate for the target molecule.

The table below summarizes the available quantitative data for this compound and its isomer.

| Property | This compound | N,N'-Dicyclohexyl-1,2-ethanediamine |

| CAS Number | 179337-54-3[4] | 4013-98-3[1][5] |

| Molecular Formula | C₁₄H₂₈N₂[4] | C₁₄H₂₈N₂[1][5] |

| Molecular Weight | 224.39 g/mol [4] | 224.39 g/mol [1][5] |

| Boiling Point | Not available | 312 °C (lit.)[1][2][3] |

| Melting Point | Not available | 95 °C (lit.)[3][5] |

| Appearance | Not available | White to off-white crystal[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound, which would include distillation conditions and observed boiling points, were not found in a comprehensive search of publicly available scientific literature and chemical databases.

The synthesis of such C2-symmetric diamines often involves methods like the reductive coupling of imines derived from chiral amines or the resolution of racemic mixtures.

Structural Isomerism

The distinction between this compound and N,N'-Dicyclohexyl-1,2-ethanediamine is crucial. In the former, the cyclohexyl groups are bonded to the carbon backbone of the ethane-1,2-diamine. In the latter, the cyclohexyl groups are substituents on the nitrogen atoms. This structural difference influences the intermolecular forces and, consequently, the physical properties such as the boiling point.

The following diagram illustrates the structural difference between these two isomers.

Caption: Structural comparison of two diamine isomers.

Safety and Hazards

For this compound, GHS hazard statements indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[4]

For N,N'-Dicyclohexyl-1,2-ethanediamine, GHS hazard statements indicate that it causes severe skin burns and eye damage.[3]

Professionals handling either of these compounds should consult the full safety data sheet (SDS) from their supplier and implement appropriate safety precautions.

References

- 1. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. N,N'-Dicyclohexyl-1,2-ethanediamine Hydrate | 4013-98-3 [chemicalbook.com]

- 3. N,N'-Dicyclohexyl-1,2-ethanediamine 4013-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | C14H28N2 | CID 50999347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Technical Toxicity Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicity data for (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct toxicological data for this specific compound is limited, and much of the information is based on general classifications and data for structurally related compounds.

Introduction

This compound is a chiral diamine that serves as a valuable ligand in asymmetric synthesis. Its C2-symmetric backbone is crucial for inducing stereoselectivity in various chemical reactions. As with any chemical substance, a thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and potential applications in pharmaceutical development. This guide summarizes the available toxicity data, outlines general experimental protocols for toxicity testing, and provides visualizations of key information.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Hazardous to the Aquatic Environment (Long-term): Toxic to aquatic life with long lasting effects.

The following table summarizes the GHS hazard statements for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 1A | H314: Causes severe skin burns and eye damage |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Data sourced from PubChem[1].

Quantitative Toxicity Data

As of the latest literature review, specific quantitative toxicity data (e.g., LD50, LC50) for this compound have not been identified in publicly available databases or scientific literature. The GHS classification of "Acute Toxicity (Oral), Category 4" suggests an oral LD50 value is likely to be in the range of 300 to 2000 mg/kg for rats, but this is an estimation based on the classification criteria and not from a specific study on this compound.

For the structurally related but different compound, 1,2-Diaminocyclohexane , an oral LD50 of 1750 mg/kg in rats has been reported. However, it is crucial to note that this value should not be directly extrapolated to this compound due to differences in their chemical structures.

General Toxicological Considerations for Chiral Diamines

Chiral molecules can exhibit different toxicological profiles between enantiomers. This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. For chiral diamines used as ligands or catalysts, it is important to consider that the toxicity may not only be related to the diamine itself but also to the metallic complexes they may form.

Experimental Protocols: Acute Oral Toxicity Assessment

In the absence of specific experimental data for this compound, a standard protocol for assessing acute oral toxicity, such as the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method), would be appropriate. The following is a generalized description of the methodology.

Objective: To determine the acute oral toxicity of a substance and to obtain information on the health hazards likely to arise from a single, short-term exposure by the oral route.

Principle: The method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a defined dose. The outcome of the first step determines the subsequent steps. The method allows for the classification of the substance into one of four toxicity classes based on the observed mortality.

Animal Model: Typically, a single sex (usually females) of a standard laboratory rodent strain (e.g., Wistar or Sprague-Dawley rats) is used.

Procedure:

-

Preparation of Animals: Animals are fasted (food, but not water, is withheld) overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Stepwise Dosing:

-

Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Subsequent Steps: Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased (e.g., to 2000 mg/kg) or decreased (e.g., to 50 mg/kg).

-

-

Observations: Animals are observed for:

-

Changes in skin, fur, eyes, and mucous membranes.

-

Respiratory, circulatory, autonomic, and central nervous system effects.

-

Somatomotor activity and behavior patterns.

-

The time of onset, duration, and severity of toxic signs are recorded.

-

-

Termination: All surviving animals are euthanized at the end of the 14-day observation period. A gross necropsy is performed on all animals.

Data Analysis: The results are interpreted to classify the substance according to the GHS categories for acute oral toxicity.

Visualizations

The following diagrams illustrate the GHS hazard classifications and a generalized workflow for acute oral toxicity testing.

Caption: GHS Hazard Profile.

References

Crystal Structure of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Technical Overview

This technical guide addresses the current landscape of knowledge regarding the solid-state structure of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine, targeting researchers, scientists, and professionals in drug development. While a definitive, publicly accessible crystal structure is yet to be published, this document outlines the expected molecular conformation based on related structures and the standard methodologies employed for such characterization.

Molecular Conformation and Stereochemistry

This compound possesses a C2-symmetric chiral backbone, a key feature contributing to its efficacy in inducing stereoselectivity in chemical transformations. The molecule consists of a central ethane bridge connecting two cyclohexyl rings, with an amine group attached to each of the chiral centers (C1 and C2). The absolute configuration at these centers is (1S,2S), dictating a specific spatial arrangement of the substituents.

In the absence of experimental data, the solid-state conformation is anticipated to adopt a staggered arrangement along the central C1-C2 bond to minimize steric hindrance between the bulky cyclohexyl groups. The lone pairs of the nitrogen atoms are expected to orient in a manner that allows for effective coordination with metal centers in catalytic applications. The overall molecular geometry is crucial for the formation of a well-defined chiral environment around a coordinated metal, which is fundamental to its function in asymmetric catalysis.

Hypothetical Crystallographic Data

While specific experimental values are not available, a summary of typical parameters that would be determined from a single-crystal X-ray diffraction experiment is presented below. This table serves as a template for the type of data researchers would seek for a complete structural elucidation.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral, non-centrosymmetric |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90° (for Orthorhombic) or To be determined |

| β (°) | To be determined |

| γ (°) | 90° (for Orthorhombic) or To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Key Bond Lengths (Å) | |

| C1-C2 | ~1.54 |

| C-N | ~1.47 |

| Key Bond Angles (°) | |

| N-C-C | ~109.5 |

| Key Torsion Angles (°) | |

| N-C1-C2-N | To be determined (anti or gauche) |

Standard Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of a compound like this compound would typically follow a standardized experimental workflow.

Synthesis and Purification

The initial step involves the synthesis of the chiral diamine, often through methods such as the reductive amination of a diketone or the resolution of a racemic mixture. Subsequent purification is critical to obtain a high-purity sample suitable for crystallization. Common purification techniques include recrystallization, sublimation, or chromatography.

Crystallization

Single crystals of sufficient size and quality are grown from a supersaturated solution. This is a crucial and often challenging step. Various crystallization techniques can be employed, including:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the anti-solvent into the solution induces crystallization.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The choice of solvent or solvent system is critical and is often determined empirically.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Below is a diagram illustrating the typical workflow for determining a crystal structure.

Figure 1. A generalized workflow for the determination of a molecular crystal structure.

Conclusion

While the precise crystal structure of this compound is not currently available in the public domain, this guide provides a framework for understanding its likely solid-state conformation and the standard experimental procedures used for its determination. The elucidation of this crystal structure would be of significant value to the scientific community, providing deeper insights into its stereochemical properties and facilitating the rational design of new catalysts for asymmetric synthesis. Further research in this area is encouraged to fill this knowledge gap.

Technical Guide to (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine, a chiral diamine with significant potential in asymmetric synthesis. This document outlines its chemical properties, identifies commercial suppliers, and provides context for its application in modern chemistry.

Core Chemical Data

This compound is a C2-symmetric chiral ligand. Its stereochemically defined structure makes it a valuable tool in asymmetric catalysis, where it can be used to induce chirality in chemical reactions, leading to the selective formation of one enantiomer of a desired product.

Below is a summary of its key chemical properties and identifiers.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 179337-54-3 |

| Molecular Formula | C₁₄H₂₈N₂ |

| Molecular Weight | 224.39 g/mol |

| Appearance | White to off-white solid (typical) |

| Purity | Typically >95% (Varies by supplier) |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes readily available supplier information. Purity, quantity, and pricing are subject to change and should be verified with the respective suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-211208 | >98% | 1 g, 5 g, 25 g |

| Benchchem | BC001597 | >97% | 250 mg, 1 g, 5 g |